N-(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring and a tetrahydrofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with tetrahydrofuran-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodioxole ring may play a crucial role in binding to these targets, while the tetrahydrofuran carboxamide group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the amine group and overall structure.
N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-1,3-BENZOTHIAZOL-2-AMINE: Contains a benzodioxole ring and a benzimidazole group.
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to the combination of the benzodioxole ring and the tetrahydrofuran carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15NO4 |
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Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H15NO4/c15-13(11-2-1-5-16-11)14-7-9-3-4-10-12(6-9)18-8-17-10/h3-4,6,11H,1-2,5,7-8H2,(H,14,15) |
InChI Key |
CYNRGORMVRWSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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